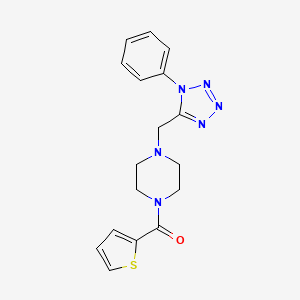

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as PTPM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of piperazine derivatives. PTPM has shown promising results in various scientific research studies, including its use as an anticancer agent, antifungal agent, and antiviral agent.

科学的研究の応用

Synthesis and Structural Characterization

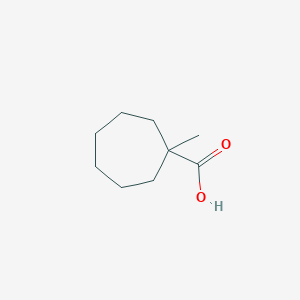

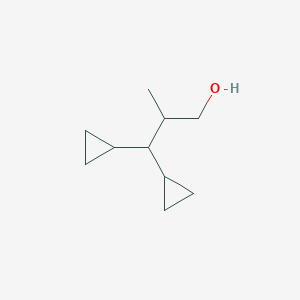

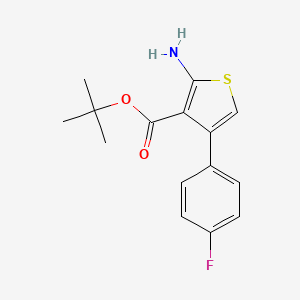

This compound's structural characteristics and potential applications in scientific research are explored through novel synthetic approaches and characterization techniques. Shahana and Yardily (2020) detailed the synthesis, spectral characterization, and density functional theory (DFT) studies of similar thiophene compounds, highlighting their structural optimization and potential antibacterial activity through molecular docking studies. Their research offers insights into the molecular architecture and reactivity of such compounds, contributing to the understanding of their applications in materials science and medicinal chemistry (Shahana & Yardily, 2020).

Antimicrobial Activity

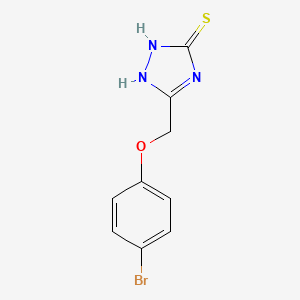

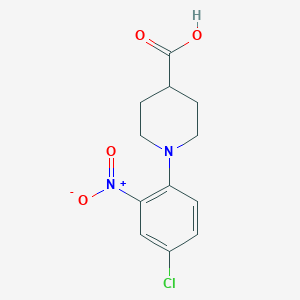

The antimicrobial properties of compounds structurally related to (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone have been explored. A study by Nagaraj, Srinivas, and Rao (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. Compounds with specific substituents on the piperazine ring demonstrated significant inhibition of bacterial growth, indicating potential for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Anticancer Activity

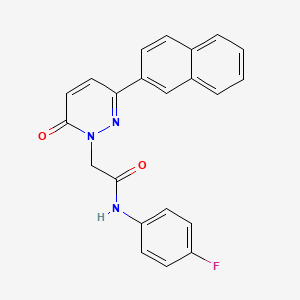

Research into thiophene-containing pyrazole derivatives by Inceler, Yılmaz, and Baytas (2013) investigated their anticancer activity against various human cancer cell lines. The study found that certain compounds exhibited promising growth inhibitory effects on specific cancer cells, suggesting the potential for further development in anticancer therapy (Inceler, Yılmaz, & Baytas, 2013).

Electrochromic and Electrochemical Properties

Hu et al. (2013) synthesized and characterized two new electrochromic materials containing carbazole and phenyl-methanone units. These materials demonstrated reasonable optical contrast and fast switching times in their polymer forms, indicating their potential use in electrochromic devices and materials science applications (Hu et al., 2013).

作用機序

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, via non-covalent interactions . These interactions can lead to changes in the protein’s function, potentially influencing cellular processes such as inflammation and apoptosis .

Biochemical Pathways

Given its target, it is likely that it influences pathways related toinflammation and apoptosis . These pathways play a significant role in various biological processes and diseases, including cancer and tuberculosis .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound is likely to be well absorbed and distributed throughout the body, metabolized appropriately, and excreted efficiently .

Result of Action

The compound has shown significant cytotoxic effects, with an IC50 value close to that of the standard drug . This suggests that the compound is effective at killing cells at relatively low concentrations . It has been found to induce apoptosis in BT-474 cells, a breast cancer cell line .

特性

IUPAC Name |

[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVIIBBACQSODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2940587.png)

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2940599.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)

![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)